molecular formula C28H28N6O3 B14730291 N~1~,N~3~-Bis(4-(4,5-dihydro-1H-imidazol-2-yl)phenyl)-4-ethoxyisophthalamide

N~1~,N~3~-Bis(4-(4,5-dihydro-1H-imidazol-2-yl)phenyl)-4-ethoxyisophthalamide

Cat. No.: B14730291
M. Wt: 496.6 g/mol
InChI Key: VLMWQXNBFRIOBW-UHFFFAOYSA-N
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Description

N~1~,N~3~-Bis(4-(4,5-dihydro-1H-imidazol-2-yl)phenyl)-4-ethoxyisophthalamide is a complex organic compound that features prominently in various scientific research fields

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1,N~3~-Bis(4-(4,5-dihydro-1H-imidazol-2-yl)phenyl)-4-ethoxyisophthalamide typically involves multiple steps, starting with the preparation of the imidazole rings. These rings are then coupled with the isophthalamide core through a series of condensation reactions. The reaction conditions often require the use of catalysts and specific solvents to ensure the desired product yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow systems to optimize the reaction efficiency and scalability. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistency and quality in the final product.

Chemical Reactions Analysis

Types of Reactions

N~1~,N~3~-Bis(4-(4,5-dihydro-1H-imidazol-2-yl)phenyl)-4-ethoxyisophthalamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often facilitated by oxidizing agents.

    Reduction: The compound can be reduced by adding hydrogen or removing oxygen, typically using reducing agents.

    Substitution: This involves the replacement of one functional group with another, which can be achieved through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, including temperature, pressure, and solvent choice, are tailored to optimize the reaction efficiency and selectivity.

Major Products

The major products formed from these reactions depend on the specific reaction pathway and conditions. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives. Substitution reactions can result in a wide range of functionalized products, depending on the substituents introduced.

Scientific Research Applications

N~1~,N~3~-Bis(4-(4,5-dihydro-1H-imidazol-2-yl)phenyl)-4-ethoxyisophthalamide has several applications in scientific research:

    Chemistry: It is used as a ligand in coordination chemistry and as a building block for synthesizing more complex molecules.

    Biology: The compound’s ability to interact with biological macromolecules makes it useful in studying enzyme mechanisms and protein-ligand interactions.

    Medicine: Its potential therapeutic properties are being explored for developing new drugs, particularly in targeting specific enzymes or receptors.

    Industry: The compound’s unique properties make it valuable in developing advanced materials and catalysts for various industrial processes.

Mechanism of Action

The mechanism by which N1,N~3~-Bis(4-(4,5-dihydro-1H-imidazol-2-yl)phenyl)-4-ethoxyisophthalamide exerts its effects involves its interaction with specific molecular targets. The imidazole rings can coordinate with metal ions, influencing enzyme activity or receptor binding. The central isophthalamide core provides structural stability and facilitates the compound’s binding to its targets, thereby modulating biological pathways and processes.

Comparison with Similar Compounds

Similar Compounds

    1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride: This compound shares the imidazole ring structure but differs in its overall molecular framework and applications.

    N-(4-(4,5-dihydro-1H-imidazol-2-yl)phenyl)-4-ethoxyisophthalamide: A structurally related compound with one imidazole ring, offering different reactivity and application profiles.

Uniqueness

N~1~,N~3~-Bis(4-(4,5-dihydro-1H-imidazol-2-yl)phenyl)-4-ethoxyisophthalamide stands out due to its dual imidazole rings and central isophthalamide core, providing a unique combination of reactivity and stability. This makes it particularly valuable in applications requiring precise molecular interactions and robust structural properties.

Properties

Molecular Formula

C28H28N6O3

Molecular Weight

496.6 g/mol

IUPAC Name

1-N,3-N-bis[4-(4,5-dihydro-1H-imidazol-2-yl)phenyl]-4-ethoxybenzene-1,3-dicarboxamide

InChI

InChI=1S/C28H28N6O3/c1-2-37-24-12-7-20(27(35)33-21-8-3-18(4-9-21)25-29-13-14-30-25)17-23(24)28(36)34-22-10-5-19(6-11-22)26-31-15-16-32-26/h3-12,17H,2,13-16H2,1H3,(H,29,30)(H,31,32)(H,33,35)(H,34,36)

InChI Key

VLMWQXNBFRIOBW-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)C3=NCCN3)C(=O)NC4=CC=C(C=C4)C5=NCCN5

Origin of Product

United States

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